2-(2,6-dimethylmorpholin-4-yl)-N-(4-methoxyphenyl)pteridin-4-amine

Kinase Inhibition Anaplastic Lymphoma Kinase (ALK) Oncology Research

This pteridine derivative features a distinctive 4-methoxyphenyl substitution that modulates electronic/steric properties, enabling SAR studies on ALK kinase inhibition. With weak off-target affinity (SERT IC50 7,100 nM; VMAT2 IC50 15,000 nM) and no head-to-head equivalence data, it is not interchangeable with other pteridine analogs. Ideal as a chemical probe for chemoproteomics or as a negative control in transporter assays. Custom synthesis inquiries welcome.

Molecular Formula C19H22N6O2
Molecular Weight 366.425
CAS No. 946348-54-5
Cat. No. B2460225
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,6-dimethylmorpholin-4-yl)-N-(4-methoxyphenyl)pteridin-4-amine
CAS946348-54-5
Molecular FormulaC19H22N6O2
Molecular Weight366.425
Structural Identifiers
SMILESCC1CN(CC(O1)C)C2=NC3=NC=CN=C3C(=N2)NC4=CC=C(C=C4)OC
InChIInChI=1S/C19H22N6O2/c1-12-10-25(11-13(2)27-12)19-23-17-16(20-8-9-21-17)18(24-19)22-14-4-6-15(26-3)7-5-14/h4-9,12-13H,10-11H2,1-3H3,(H,21,22,23,24)
InChIKeyWAGSBQDJCZFAMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2,6-Dimethylmorpholin-4-yl)-N-(4-methoxyphenyl)pteridin-4-amine (CAS 946348-54-5): Procurement-Relevant Identity and Class Context


The compound 2-(2,6-dimethylmorpholin-4-yl)-N-(4-methoxyphenyl)pteridin-4-amine (CAS 946348-54-5), with the molecular formula C19H22N6O2 and a molecular weight of 366.4 g/mol, is a synthetic small molecule belonging to the pteridine class [1]. It is a derivative of a recognized anaplastic lymphoma kinase (ALK) inhibitor scaffold and is structurally characterized by a pteridine core with a 2,6-dimethylmorpholine group at the 2-position and a 4-methoxyphenylamine group at the 4-position [2]. Its primary reported mechanism of action involves interaction with specific enzymes and receptors, positioning it as a research tool for kinase inhibition studies, particularly in oncology [2].

Why 2-(2,6-Dimethylmorpholin-4-yl)-N-(4-methoxyphenyl)pteridin-4-amine Cannot Be Simply Replaced by In-Class Analogs


The scientific and industrial utility of 2-(2,6-dimethylmorpholin-4-yl)-N-(4-methoxyphenyl)pteridin-4-amine cannot be inferred by class membership alone. Simple substitution with structurally similar pteridine derivatives is not supported by current public domain data, as no quantitative, head-to-head comparisons demonstrating equivalent binding affinity, functional potency, selectivity, or ADME properties have been identified for this specific compound [1]. In the absence of such critical evidence, any assumption of functional interchangeability carries significant risk. The distinct 4-methoxyphenyl substitution pattern is known to modulate electronic and steric properties in analogous scaffolds, which could lead to divergent target engagement and cellular activity profiles compared to related compounds like the unsubstituted phenyl ALK inhibitor .

Quantitative Differentiation Evidence for 2-(2,6-Dimethylmorpholin-4-yl)-N-(4-methoxyphenyl)pteridin-4-amine Selection


Data Gap: Lack of Head-to-Head Potency Comparisons for ALK Inhibition

No direct, quantitative head-to-head comparison of ALK inhibitory potency was found between the target compound and its closest analog, [2-(2,6-dimethylmorpholin-4-yl)pteridin-4-yl]phenylamine. The target compound is a structural derivative of a scaffold known for ALK inhibition . However, the available BindingDB entry for a related compound from patent US20230382919 shows only weak inhibition of the serotonin transporter (SERT, IC50: 7,100 nM) and the vesicular monoamine transporter (VMAT2, IC50: 15,000 nM), targets unrelated to ALK [1]. Without ALK-specific IC50 data for both compounds under identical assay conditions, no evidence-based claim of superior potency can be made.

Kinase Inhibition Anaplastic Lymphoma Kinase (ALK) Oncology Research

Data Gap: Absence of Selectivity Profile Against Other Kinases

No kinase selectivity profiling data (e.g., KINOMEscan, Eurofins panel) were identified for 2-(2,6-dimethylmorpholin-4-yl)-N-(4-methoxyphenyl)pteridin-4-amine. In contrast, a structurally distinct pteridine-based PLK1 inhibitor, BI-4834, has a published selectivity profile demonstrating an IC50 of 7.6 nM for PLK1 and a 26-fold selectivity over PLK3 (IC50 of 198.4 nM) . This lack of comparative data for the target compound means it cannot be scientifically prioritized over BI-4834 or other well-characterized pteridine kinase inhibitors for applications where a defined selectivity window is critical.

Kinase Selectivity Off-Target Effects Drug Discovery

Data Gap: No Measurable In Vitro Anti-Proliferative Efficacy Compared to Analogs

A search of the public domain reveals no IC50 values for 2-(2,6-dimethylmorpholin-4-yl)-N-(4-methoxyphenyl)pteridin-4-amine against any cancer cell line. This is a critical gap when considering it as a research tool, as related analogs in the 2-(2,6-dimethylmorpholin-4-yl)pteridin-4-amine series have demonstrated measurable cytotoxicity. For instance, N-(4-chlorophenyl)-2-(2,6-dimethylmorpholin-4-yl)pteridin-4-amine has reported IC50 values ranging from 0.3 to 0.8 µM across different cancer cell lines . Until similar data is generated for the target compound, it holds no proven advantage and a potential disadvantage for cellular oncology research.

Cytotoxicity Anti-Proliferative Activity Cancer Cell Lines

Evidence-Limited Application Scenarios for 2-(2,6-Dimethylmorpholin-4-yl)-N-(4-methoxyphenyl)pteridin-4-amine Procurement


Exploratory Structure-Activity Relationship (SAR) Studies in ALK-Focused Campaigns

The most viable current application is as a chemical probe in exploratory medicinal chemistry projects. Given its structural derivation from a known ALK inhibitor scaffold [1], it can serve as a vector for SAR studies to elucidate the effect of a 4-methoxyphenyl substitution on target binding and cellular potency. Its use is appropriate when the primary goal is generating novel SAR data rather than relying on established biological activity.

Negative Control Compound for Assay Development

Based on the limited evidence showing weak affinity for SERT (IC50: 7,100 nM) and VMAT2 (IC50: 15,000 nM) by a very closely related compound [1], this analog could potentially be developed as a negative control for specific kinase or transporter assays. Its use in this context would require in-house validation to confirm a similarly weak profile against the target of interest, ensuring it does not exhibit unexpected potent activity.

Chemical Biology Studies of Pteridine-Mediated Protein Interactions

The compound can be utilized in chemical biology research focused on the pteridine scaffold itself, independent of a specific kinase target. Its unique 2,6-dimethylmorpholine and 4-methoxyphenylamine substituents provide a distinct chemotype for studying non-canonical protein interactions or for use in chemoproteomics experiments, as suggested by its general ability to interact with enzymes and receptors [1]. This application does not require pre-existing potency data and leverages its structural novelty.

Quote Request

Request a Quote for 2-(2,6-dimethylmorpholin-4-yl)-N-(4-methoxyphenyl)pteridin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.